![molecular formula C22H25NO2 B5218637 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline, also known as IQ-1, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in research. IQ-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用機序
The mechanism of action of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation and differentiation and is often dysregulated in cancer. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline inhibits the activity of this pathway by binding to the protein TCF/LEF, which is a transcription factor that regulates gene expression. By inhibiting the activity of TCF/LEF, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline prevents the activation of genes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the Wnt/β-catenin signaling pathway, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to have anti-inflammatory effects. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline inhibits the production of pro-inflammatory cytokines, which are molecules involved in the immune response. This inhibition of cytokine production leads to a reduction in inflammation. Additionally, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to protect against neurodegeneration in animal models. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline protects against neurodegeneration by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has also been shown to have a variety of scientific research applications, making it a versatile tool for investigating various cellular processes. However, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline also has limitations for lab experiments. It is a synthetic molecule that may not accurately reflect the complexity of natural biological systems. Additionally, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research involving 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline. One potential direction is to investigate the use of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline as a therapeutic agent for cancer treatment. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Investigating the potential of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline as a cancer treatment could lead to the development of new therapies for cancer patients. Another potential direction is to investigate the use of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline as a treatment for neurodegenerative diseases. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to protect against neurodegeneration in animal models, making it a potential treatment for diseases such as Alzheimer's and Parkinson's disease. Investigating the potential of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline as a neuroprotective agent could lead to the development of new therapies for neurodegenerative diseases. Additionally, future research could investigate the off-target effects of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline to better understand its mechanism of action and potential limitations for lab experiments.
合成法
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline can be synthesized using a multi-step process involving the reaction of 2-methyl-5-isopropylphenol with various reagents, including 3-bromopropylamine and 8-hydroxyquinoline. The resulting product is purified using column chromatography to obtain pure 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline. The synthesis of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline is a complex process that requires expertise in organic chemistry.
科学的研究の応用
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to have a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. This pathway is often dysregulated in cancer, making 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline a potential therapeutic agent for cancer treatment. 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to protect against neurodegeneration in animal models, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
8-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16(2)19-11-10-17(3)21(15-19)25-14-6-13-24-20-9-4-7-18-8-5-12-23-22(18)20/h4-5,7-12,15-16H,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRGPHSBSAORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

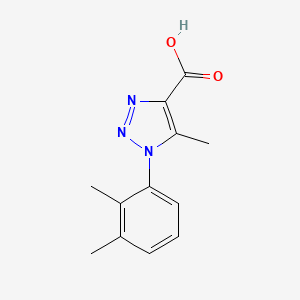
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)
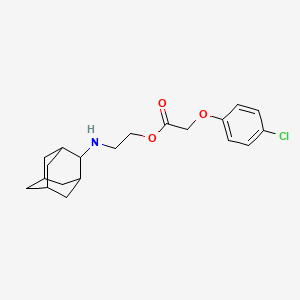
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

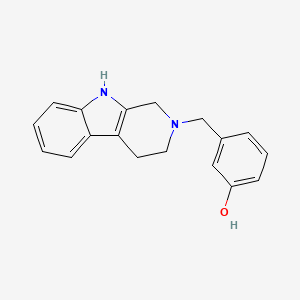
![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
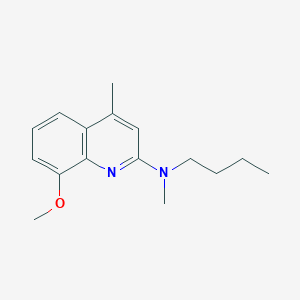
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
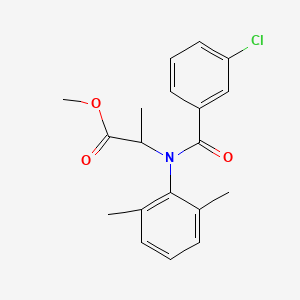
![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)